molecular formula C9H12F3NO5 B2708493 hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid CAS No. 2172461-11-7

hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid

Cat. No. B2708493
CAS RN: 2172461-11-7
M. Wt: 271.192
InChI Key: IFWVVZSNPAZKKF-UHFFFAOYSA-N
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Description

Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid trifluoroacetic acid is a chemical compound with the following IUPAC name: 2-(tert-butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid . Its molecular formula is C₁₂H₁₉NO₅ . The compound is characterized by a cyclopentane-fused oxazole ring system, and it contains a trifluoroacetic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the carboxylic acid functionality .

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.C2HF3O2/c9-7(10)6-4-2-1-3-5(4)11-8-6;3-2(4,5)1(6)7/h4-6,8H,1-3H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWVVZSNPAZKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)ONC2C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132398786

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